![molecular formula C11H9ClN4O B1394505 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole CAS No. 1351398-82-7](/img/structure/B1394505.png)
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole, also known as 4-AMC-POM, is a novel azide-containing heterocyclic compound with potential applications in the field of medicine and biotechnology. 4-AMC-POM is a five-membered oxazole ring containing a nitrogen atom, a methyl group and a chlorine atom. It is a stable compound with a low toxicity profile, making it an ideal candidate for further investigation and application.
Scientific Research Applications
Anticancer and Antimicrobial Agent Synthesis
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole and similar compounds have been studied for their potential in the synthesis of novel biologically active heterocyclic compounds. These compounds have shown promise in anticancer and antimicrobial applications. For instance, one study synthesized 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their derivatives, which demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, which are inspiring for their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).
Corrosion Inhibition
Oxazole derivatives, including those related to 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole, have been evaluated for their effectiveness as corrosion inhibitors. A study exploring these compounds' impact on mild steel in hydrochloric acid medium revealed that they significantly reduce corrosion rates, suggesting their utility in materials science and engineering (Rahmani et al., 2018).
Photochemical Studies
These compounds have also been the subject of photochemical studies. Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound structurally related to 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole, indicates interesting photochemical behaviors. The studies include exploring the mechanisms of isoxazole to oxazole photoisomerization, which can offer insights into new synthetic pathways and applications in chemical synthesis (Lopes et al., 2011).
properties
IUPAC Name |
4-(azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFPRRLYJLLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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